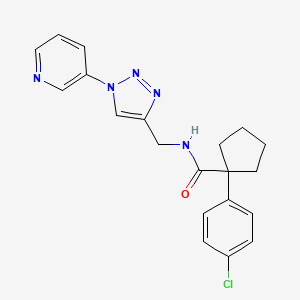

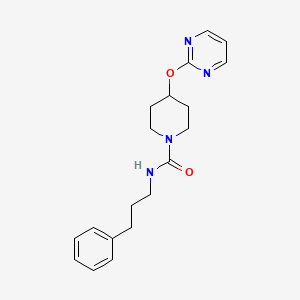

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

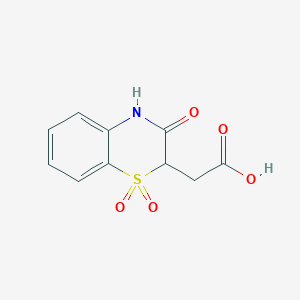

“N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyanophenyl group, a furan ring, and an oxalamide group . These groups are common in many biologically active compounds .

Molecular Structure Analysis

The compound contains several functional groups including a cyanophenyl group, a furan ring, and an oxalamide group . These groups can participate in various chemical reactions.科学的研究の応用

Synthesis Techniques and Chemical Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, as a chemical entity, does not have direct mentions in the provided literature. However, related compounds, particularly involving furan derivatives and oxalamide functionalities, showcase a range of synthetic methods and applications in creating complex molecular structures. For instance, the photoinduced direct oxidative annulation technique facilitates the creation of highly functionalized polyheterocyclic compounds. This method, notable for its absence of transition metals and oxidants, leverages the excited-state intramolecular proton transfer (ESIPT) phenomenon to generate compounds with potential utility in various fields including material science and pharmacology (Zhang et al., 2017).

Novel Synthetic Approaches

Innovative synthetic routes to oxalamides and related structures highlight the versatility of these compounds. A novel one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the efficiency and practicality of generating these compounds from precursors such as 3-(2-nitroaryl)oxirane-2-carboxamides, through mechanisms like the Meinwald rearrangement and novel rearrangement sequences. This methodology presents a broad applicability in producing both anthranilic acid derivatives and oxalamides, underscoring the relevance of such compounds in medicinal chemistry and material sciences (Mamedov et al., 2016).

Application in Catalysis

N,N'-Bisoxalamides have been identified as enhancing agents for the catalytic activity in copper-catalyzed coupling reactions. Specifically, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has shown efficacy in promoting N-arylation of anilines and cyclic secondary amines. This application is significant for the pharmaceutical industry, where such coupling reactions are foundational in the synthesis of complex molecules, including drug candidates. The ability of these ligands to facilitate reactions under mild conditions with a broad range of substrates is particularly valuable (Bhunia et al., 2017).

Antimicrobial Applications

Compounds related to oxalamides and furan derivatives have been investigated for their antimicrobial properties. The synthesis of secondary amine oxalates and their evaluation against bacterial strains reveal high levels of antibacterial activity. Such findings are pivotal for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. Research into the structure-activity relationships of these compounds could lead to the discovery of novel therapeutic agents (Arutyunyan et al., 2013).

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(furan-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c16-9-12-3-1-2-4-13(12)18-15(20)14(19)17-7-5-11-6-8-21-10-11/h1-4,6,8,10H,5,7H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVBBDPDJICWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2706010.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)